Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate is a chiral compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during chemical reactions. The compound also contains a cyanophenyl group, which can participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the amino acid (S)-phenylalanine.
Protection of the Amine Group: The amine group of (S)-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using 4-cyanobenzyl bromide.
Industrial Production Methods
In industrial settings, the synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanophenyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: The deprotected amine can be further functionalized to form various derivatives.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amine can participate in further chemical transformations. The cyanophenyl group can also engage in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the cyanophenyl group, making it less versatile in certain reactions.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate: Contains a nitrophenyl group instead of a cyanophenyl group, which affects its reactivity and applications.
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate is unique due to the presence of both the Boc protecting group and the cyanophenyl group. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)18-13(14(19)21-4)9-11-5-7-12(10-17)8-6-11/h5-8,13H,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCCKINWBIXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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